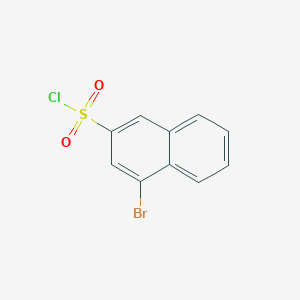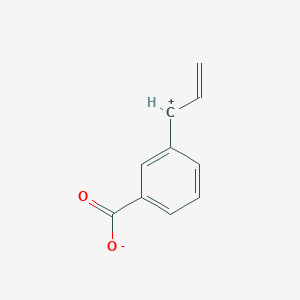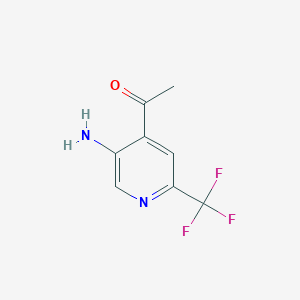![molecular formula C14H16N2O2 B13653041 [3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is primarily used in research applications, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with pyridine-4-methanol under specific conditions to form the intermediate product. This intermediate is then subjected to reductive amination using suitable reducing agents to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine has several scientific research applications, including:
Proteomics: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Biological Studies: Utilized in various biological assays to understand its effects on cellular processes.
Industrial Applications: Employed in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine: A similar compound with a slight variation in the position of the pyridine ring.
[3-Methoxy-4-(pyridin-2-ylmethoxy)phenyl]methanamine: Another analog with the pyridine ring in a different position.
Uniqueness
[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine |
InChI |
InChI=1S/C14H16N2O2/c1-17-14-8-12(9-15)2-3-13(14)18-10-11-4-6-16-7-5-11/h2-8H,9-10,15H2,1H3 |
InChI Key |
MZXDUEFZEJTSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















